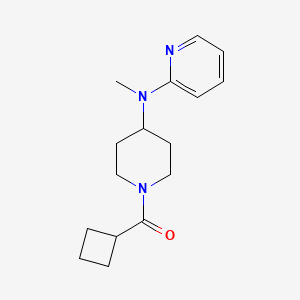![molecular formula C16H12FNS B12265597 8-[(4-Fluorobenzyl)sulfanyl]quinoline](/img/structure/B12265597.png)
8-[(4-Fluorobenzyl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[(4-Fluorophenyl)methyl]sulfanyl}quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-fluorophenyl)methyl]sulfanyl}quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 4-fluorobenzyl chloride.
Reaction: The quinoline is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate 8-{[(4-fluorophenyl)methyl]sulfanyl}quinoline.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-{[(4-Fluorophenyl)methyl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the quinoline ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated quinoline derivatives.
Substitution: Quinoline derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
8-{[(4-Fluorophenyl)methyl]sulfanyl}quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[(4-fluorophenyl)methyl]sulfanyl}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Fluorophenyl)methyl]sulfanyl}aniline
- 4-Fluorophenyl methyl sulfone
- 8-{[(4-Fluorobenzyl)sulfanyl]methyl}quinoline
Uniqueness
8-{[(4-Fluorophenyl)methyl]sulfanyl}quinoline is unique due to its specific combination of the quinoline ring, fluorophenyl group, and sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12FNS |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]quinoline |
InChI |
InChI=1S/C16H12FNS/c17-14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10H,11H2 |
InChI Key |
RYSIQBWPVYGEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC3=CC=C(C=C3)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(4-phenylpyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12265519.png)
![Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]-](/img/structure/B12265523.png)
![N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12265530.png)
![[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12265538.png)
![4-chloro-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12265540.png)
![2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B12265548.png)

![4-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12265556.png)

![4-Ethoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12265568.png)
![5-chloro-N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265571.png)
![2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265572.png)
![4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B12265585.png)
![4-bromo-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12265593.png)
